molecular formula C17H17N3O3 B11108246 Benzamide, N-[3-(2-hydroxybenzylidenhydrazino)-3-oxopropyl]-

Benzamide, N-[3-(2-hydroxybenzylidenhydrazino)-3-oxopropyl]-

Cat. No.: B11108246
M. Wt: 311.33 g/mol
InChI Key: HRCAXPWHHHBCBP-XDHOZWIPSA-N
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Description

N-(2-{N’-[(E)-(2-HYDROXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}ETHYL)BENZAMIDE is an organic compound with a complex structure that includes a hydrazinecarbonyl group, a hydroxyphenyl group, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{N’-[(E)-(2-HYDROXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}ETHYL)BENZAMIDE typically involves the condensation of 2-hydroxybenzaldehyde with hydrazinecarboxamide, followed by the reaction with 2-bromoethylbenzamide. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Catalysts and automated systems may also be employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-(2-{N’-[(E)-(2-HYDROXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}ETHYL)BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzamide moiety, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction can produce amines.

Scientific Research Applications

N-(2-{N’-[(E)-(2-HYDROXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}ETHYL)BENZAMIDE has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of complex organic compounds.

Mechanism of Action

The mechanism of action of N-(2-{N’-[(E)-(2-HYDROXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}ETHYL)BENZAMIDE involves its interaction with specific molecular targets. It can act as an inhibitor of enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved may include inhibition of key enzymes in metabolic pathways or signaling cascades, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(2-hydroxyphenyl)methylidene]isonicotinohydrazide
  • 2-{[(2-{[(E)-(2-hydroxyphenyl)methylidene]amino}ethyl)imino]methyl}phenol-copper (II) complex

Uniqueness

N-(2-{N’-[(E)-(2-HYDROXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}ETHYL)BENZAMIDE is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of hydrazinecarbonyl and benzamide groups allows for versatile interactions with various molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C17H17N3O3

Molecular Weight

311.33 g/mol

IUPAC Name

N-[3-[(2E)-2-[(2-hydroxyphenyl)methylidene]hydrazinyl]-3-oxopropyl]benzamide

InChI

InChI=1S/C17H17N3O3/c21-15-9-5-4-8-14(15)12-19-20-16(22)10-11-18-17(23)13-6-2-1-3-7-13/h1-9,12,21H,10-11H2,(H,18,23)(H,20,22)/b19-12+

InChI Key

HRCAXPWHHHBCBP-XDHOZWIPSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=O)NCCC(=O)N/N=C/C2=CC=CC=C2O

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCCC(=O)NN=CC2=CC=CC=C2O

Origin of Product

United States

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